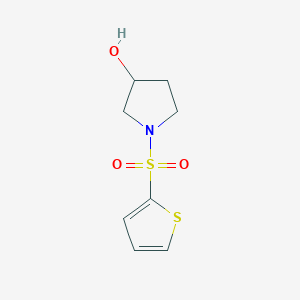

1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol

説明

Significance of Sulfonamide Scaffolds in Medicinal Chemistry

The sulfonamide functional group (-SO₂NR₂), a cornerstone of medicinal chemistry, has been integral to the development of a multitude of therapeutic agents since the discovery of the antibacterial prontosil. nih.govresearchgate.net This versatile scaffold is a key feature in drugs with a wide range of applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer therapies. nih.govresearchgate.netnih.gov The enduring importance of sulfonamides lies in their ability to act as bioisosteres of other functional groups and their capacity to form strong hydrogen bonds, enabling potent interactions with biological targets. nih.gov Their synthetic tractability allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies, further cementing their role in drug discovery. researchgate.net

Role of Pyrrolidine (B122466) Moieties in Biologically Active Molecules

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent feature in a multitude of natural products and synthetic bioactive compounds. biorxiv.orgnih.govnih.gov Its non-planar, three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot, which can lead to enhanced binding affinity and selectivity for protein targets. biorxiv.orgnih.gov The stereochemistry of substituted pyrrolidines is a critical determinant of their biological activity, influencing how they are presented to and interact with chiral biological macromolecules. biorxiv.orgnih.gov This structural versatility has led to the incorporation of the pyrrolidine scaffold in drugs targeting a wide array of conditions, including those affecting the central nervous system and infectious diseases. biorxiv.orgnih.gov

Overview of Thiophene-Based Compounds in Drug Discovery

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is considered a "privileged" scaffold in medicinal chemistry. mdpi.comnih.gov Its presence in numerous FDA-approved drugs highlights its importance. mdpi.comnih.gov Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govmdpi.com The thiophene ring can influence a molecule's metabolic stability and pharmacokinetic profile, and its electronic properties can be fine-tuned through substitution, making it a valuable component in the design of new therapeutic agents. mdpi.comnih.gov

Contextualization of 1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol within Modern Chemical Research

This compound is a synthetic compound that strategically combines the aforementioned structural motifs. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure is representative of a class of compounds being investigated for various biological activities. For instance, research into thiophenesulfonamides has identified them as potential inhibitors of quorum sensing in pathogenic bacteria, a mechanism that controls virulence.

A study on a series of thiophenesulfonamide derivatives revealed that the nature of the heterocyclic ring attached to the sulfonamide is crucial for activity. While the exact pyrrolidin-3-ol substitution was not tested, the study provides a framework for understanding the potential of such compounds. The research highlighted the importance of the thiophene-2-sulfonyl group in binding to the target protein and how modifications to the appended heterocyclic ring modulate inhibitory activity.

Given the established biological relevance of its components, This compound can be considered a promising candidate for biological screening. The hydroxyl group on the pyrrolidine ring offers a potential point for further functionalization or for hydrogen bonding interactions with a biological target. The combination of the thiophenesulfonamide core with the stereochemically rich pyrrolidine scaffold suggests that this molecule could be a valuable probe for exploring new areas of chemical biology, particularly in the development of novel anti-infective or enzyme-inhibiting agents.

The table below summarizes the key characteristics of the structural components of This compound .

| Structural Component | Key Features in Medicinal Chemistry |

| Sulfonamide | Versatile pharmacophore, bioisostere, hydrogen bonding capabilities, synthetic accessibility. nih.govresearchgate.netnih.gov |

| Pyrrolidine | Three-dimensional structure, stereochemical complexity, present in natural products and synthetic drugs. biorxiv.orgnih.govnih.gov |

| Thiophene | "Privileged" scaffold, broad biological activities, influences metabolic stability. mdpi.comnih.govnih.govmdpi.com |

Further investigation into the synthesis and biological evaluation of This compound and its derivatives is warranted to fully elucidate its potential in drug discovery and chemical biology.

Structure

3D Structure

特性

IUPAC Name |

1-thiophen-2-ylsulfonylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S2/c10-7-3-4-9(6-7)14(11,12)8-2-1-5-13-8/h1-2,5,7,10H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAZCYGWVCAQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Thiophen 2 Ylsulfonyl Pyrrolidin 3 Ol and Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol provides a logical framework for planning its synthesis. The most apparent disconnection is at the sulfonamide bond, which is reliably formed through a sulfonylation reaction. This bond cleavage simplifies the target molecule into two key synthons: pyrrolidin-3-ol and thiophene-2-sulfonyl chloride .

Further disconnection of the pyrrolidin-3-ol scaffold reveals various potential acyclic precursors. Strategic bond cleavages within the ring can lead back to linear amino alcohols or their synthetic equivalents, which can be cyclized through intramolecular reactions. This multi-step disconnection strategy allows for a modular approach to the synthesis, where the pyrrolidine (B122466) core and the sulfonyl group can be prepared separately and combined in a final step. This approach is fundamental in planning the total synthesis of complex molecules. nih.gov

Approaches to the Pyrrolidin-3-ol Scaffold Functionalization

The pyrrolidin-3-ol scaffold is a valuable building block in medicinal chemistry. researchgate.netnih.gov Its synthesis and functionalization can be achieved through various methods, which can be broadly categorized by the strategy used to construct the ring and introduce the hydroxyl group. Often, the synthesis begins with readily available precursors, such as amino acids, which provide a chiral pool for stereocontrolled synthesis. nih.govmdpi.com

Achieving stereocontrol at the C-3 position of the pyrrolidine ring is crucial for developing enantiomerically pure compounds. Several methods exist for the stereoselective synthesis of pyrrolidin-3-ols.

One common approach involves starting with chiral precursors like (S)- or (R)-proline and its derivatives, such as 4-hydroxyproline (B1632879). nih.govmdpi.com These naturally occurring amino acids provide a pre-existing, stereochemically defined framework. For instance, functional group manipulation of 4-hydroxyproline can yield the desired 3-hydroxy derivative.

Alternatively, stereoselective methods can be applied to acyclic or cyclic precursors. nih.gov The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of pyrrolidin-3-ols. researchgate.net Another strategy is the asymmetric reduction of a corresponding pyrrolidin-3-one, using chiral reducing agents or catalysts to selectively produce one enantiomer of the alcohol. Furthermore, stereoselective 1,3-dipolar cycloaddition reactions can be employed to construct the pyrrolidine ring while simultaneously setting the stereochemistry of multiple centers. acs.orgchemistryviews.org

The construction of the pyrrolidine ring is a cornerstone of the synthesis. A variety of ring-closure strategies have been developed, offering access to diverse substitution patterns.

Intramolecular Cyclization: This is a powerful method for forming the pyrrolidine ring. osaka-u.ac.jp Techniques include the intramolecular amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds. osaka-u.ac.jp A copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a mild and effective route to pyrrolidines. organic-chemistry.org The "borrowing hydrogen" methodology, catalyzed by iridium(III) complexes, allows for the synthesis of 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and primary amines through a sequence of dehydrogenation, condensation, and hydrogenation steps. researchgate.net

[3+2] Cycloaddition: This is one of the most powerful and widely used methods for constructing five-membered rings. nih.govosaka-u.ac.jp The reaction between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) directly yields a pyrrolidine ring, often with excellent control over stereochemistry. nih.govacs.org This method allows for the creation of up to four new stereogenic centers in a single, atom-economical step. acs.org

Ring-Closing Metathesis (RCM): RCM has become a robust tool for synthesizing cyclic compounds. acs.orgacs.orgorganic-chemistry.org Specifically, ring-closing enyne metathesis (RCEM) of acyclic precursors containing both an alkene and an alkyne can efficiently produce pyrrolidine derivatives under mild conditions, often using ruthenium-based Grubbs catalysts. acs.orgacs.orgorganic-chemistry.orgnih.gov

Below is an interactive table summarizing key ring-closure strategies for pyrrolidine synthesis.

| Strategy | Key Reaction Type | Common Catalysts/Reagents | Key Features | Reference(s) |

| Intramolecular Cyclization | C-H Amination | Copper, Dirhodium | High regio- and chemoselectivity | osaka-u.ac.jporganic-chemistry.org |

| Borrowing Hydrogen | Dehydrogenation/Condensation | Iridium(III) complexes | Atom-efficient, uses simple precursors | researchgate.net |

| [3+2] Cycloaddition | 1,3-Dipolar Cycloaddition | Silver catalysts (e.g., Ag₂CO₃) | High stereocontrol, atom-economical | acs.orgosaka-u.ac.jpacs.org |

| Ring-Closing Metathesis | Enyne Metathesis (RCEM) | Grubbs catalysts (Ruthenium-based) | Good yields, mild conditions | acs.orgacs.orgorganic-chemistry.org |

| Ring Contraction | Photochemical Rearrangement | Silylborane | Uses abundant pyridine (B92270) precursors | osaka-u.ac.jp |

Sulfonylation Reactions Utilizing Thiophene-2-sulfonyl Chloride

The formation of the sulfonamide linkage in this compound is typically achieved via a nucleophilic substitution reaction between the secondary amine of the pyrrolidin-3-ol ring and thiophene-2-sulfonyl chloride. Thiophene-2-sulfonyl chloride is a reactive reagent where the highly electrophilic sulfonyl chloride group is readily attacked by nucleophiles like primary and secondary amines to form stable sulfonamides.

The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent can range from chlorinated solvents like dichloromethane (B109758) to aprotic polar solvents. The kinetics of reactions between thiophene-2-sulfonyl chloride and various amines have been studied, confirming the feasibility of this transformation. tandfonline.comsigmaaldrich.com

Divergent Synthesis Strategies for Structural Analogues

Divergent synthesis is an efficient strategy for creating a library of structurally related compounds from a common intermediate. nih.gov This approach is particularly valuable in drug discovery for exploring structure-activity relationships. For this compound, divergent strategies can be employed by introducing modifications to either the pyrrolidine ring or the thiophene (B33073) moiety.

A key principle of divergent synthesis is the use of catalyst-controlled reactions, where changing the catalyst or ligand can selectively yield different products from the same starting material. nih.govbeilstein-journals.org For instance, catalyst-controlled hydroalkylation of 3-pyrrolines can yield either C2- or C3-alkylated pyrrolidines depending on whether a cobalt or nickel catalyst is used. nih.gov This allows for the generation of diverse substitution patterns on the pyrrolidine scaffold.

The pyrrolidine ring offers multiple positions for modification to generate structural analogues. Functionalization can be achieved by introducing substituents at the carbon atoms of the ring or by more complex skeletal remodeling.

Substitution on the Ring: Starting from a functionalized pyrrolidine, such as one containing a ketone or an ester, further chemical transformations can introduce a wide range of substituents. For example, the α-position of a pyrrolidinone can be functionalized by deprotonation followed by quenching with an electrophile. nih.gov Reductive amination or alkylation reactions on the pyrrolidine nitrogen before the sulfonylation step can also introduce diversity.

Skeletal Remodeling: More advanced strategies involve altering the ring structure itself. researchgate.net This can include ring-expansion, ring-contraction, or the synthesis of spiro-bicyclic compounds. researchgate.netresearchgate.net While synthetically challenging, these methods provide access to unique and structurally diverse molecular scaffolds. researchgate.net

The following table outlines potential modifications to the pyrrolidine ring to create analogues.

| Modification Type | Synthetic Approach | Potential Outcome | Reference(s) |

| C-Alkylation | Catalyst-controlled hydroalkylation | Introduction of alkyl groups at C2 or C3 | nih.gov |

| Spirocyclization | Intramolecular Horner-Wadsworth-Emmons | Formation of spirocyclic pyrrolidines | researchgate.net |

| Ring Expansion | Copper-catalyzed reaction with difluorocarbene | Insertion of a carbon atom into the ring | researchgate.net |

| Ring-Opening | Reductive C-N bond cleavage | Generation of functionalized acyclic amines | researchgate.net |

Substitutions on the Thiophene Moiety

The synthesis of analogues of this compound often involves modifications to the thiophene ring to explore structure-activity relationships. These substitutions can be introduced either before or after the formation of the sulfonamide bond, utilizing a variety of synthetic strategies.

A primary method for preparing the key intermediate, thiophene-2-sulfonyl chloride, and its derivatives is through the direct chlorosulfonation of thiophene. This reaction typically employs chlorosulfonic acid in a controlled manner to introduce the sulfonyl chloride group at the C2 position of the thiophene ring via an electrophilic aromatic substitution mechanism. For substituted analogues, the process can start with an already functionalized thiophene. Thiophene and its derivatives are crucial heterocyclic compounds in medicinal chemistry, serving as scaffolds for developing new bioactive molecules. researchgate.net

Modern cross-coupling reactions offer a powerful tool for modifying the thiophene ring. For instance, the Suzuki-Miyaura reaction can be used to couple arylboronic acids with a bromo-substituted thiophene core, enabling the introduction of a wide range of aryl groups. nih.gov This method has been successfully applied to synthesize compounds like 2-(4-aryl-thiophen-2-yl)acetic acid from a (4-bromo-thiophen-2-yl)-acetic acid precursor. nih.gov Similarly, direct C-H arylation provides an efficient, phosphine-free method to couple aryl or heteroaryl bromides with thiophenes. organic-chemistry.org

The table below illustrates examples of substituted thiophene precursors that can be used to generate analogues of this compound.

Table 1: Examples of Substituted Thiophene Precursors

| Precursor Name | Method of Synthesis | Potential Substitution |

|---|---|---|

| 5-Bromothiophene-2-sulfonyl chloride | Bromination followed by chlorosulfonation | Halogen atom for cross-coupling |

| 5-Methylthiophene-2-sulfonyl chloride | Chlorosulfonation of 2-methylthiophene | Alkyl group |

| 5-Nitrothiophene-2-sulfonyl chloride | Nitration of thiophene followed by chlorosulfonation | Electron-withdrawing group |

These precursors allow for the synthesis of a diverse library of compounds with varied electronic and steric properties on the thiophene moiety.

Variations at the Sulfonamide Linkage

The sulfonamide linkage is a critical component of the molecule, and its formation is a key synthetic step. The most common method for creating this linkage is the reaction between a sulfonyl chloride and an amine. researchgate.net In the case of the title compound, thiophene-2-sulfonyl chloride is reacted with pyrrolidin-3-ol. This reaction is a nucleophilic attack by the amino group of the pyrrolidine ring on the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net

The versatility of this reaction allows for the creation of a wide array of analogues by substituting pyrrolidin-3-ol with other primary or secondary amines. This approach has been used to generate extensive libraries of thiophenesulfonamides for various applications, including their use as quorum sensing inhibitors in pathogenic bacteria. biorxiv.orgresearchgate.net For example, a panel of 50 different thiophenesulfonamide compounds was synthesized to examine structure-activity relationships by varying the amine component. biorxiv.org

Beyond the traditional amine-sulfonyl chloride reaction, alternative methods for S-N bond formation have been developed. These include:

Direct Synthesis from Sulfonic Acids: Sulfonamides can be synthesized directly from sulfonic acids or their sodium salts under microwave irradiation, offering a high-yielding approach with good functional group tolerance. organic-chemistry.org

Oxidative Coupling: The oxidative coupling of thiols and amines presents a more atom-economical route. rsc.org This can be achieved through electrochemical methods or by using reagents like a combination of H₂O₂ and SOCl₂ to convert thiols directly into sulfonyl chlorides in situ, which then react with amines. organic-chemistry.org

Use of Sulfamoyl Fluorides: The activation of sulfamoyl fluorides with reagents like calcium triflimide and DABCO enables the reaction with amines at room temperature under mild conditions. organic-chemistry.org

These varied methodologies provide chemists with a flexible toolkit to create diverse structures around the sulfonamide core.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions for the synthesis of this compound and its analogues is crucial for maximizing yield, minimizing reaction time, and ensuring process efficiency. Key parameters that are typically adjusted include the choice of solvent, base, temperature, and catalyst.

For the conventional reaction between thiophene-2-sulfonyl chloride and an amine, a base is generally required to neutralize the HCl byproduct. Common bases include triethylamine or pyridine. The reaction is often carried out in an anhydrous solvent like dichloromethane at temperatures ranging from 0 °C to room temperature to control the reaction rate and minimize side reactions. ambeed.com

Advanced techniques have been employed to further enhance reaction efficiency. The use of phase-transfer catalysts (PTC) can significantly reduce reaction times, in some cases by 30–40%, by facilitating the transfer of reactants between different phases. Furthermore, ultrasound irradiation has emerged as a green and effective method for promoting organic reactions. Sonication can improve mass transfer, reduce reaction times from hours to minutes, and increase yields significantly, sometimes allowing reactions to proceed that would not otherwise occur under silent conditions. mdpi.com

The following table presents a hypothetical optimization study for the sulfonylation reaction, demonstrating how varying conditions can impact the product yield.

Table 2: Optimization of Sulfonylation Reaction Conditions

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine (1.2) | Dichloromethane | 0 to 25 | 12 | 75 |

| 2 | Pyridine (1.2) | Dichloromethane | 25 | 12 | 70 |

| 3 | Triethylamine (1.2) | Acetonitrile (B52724) | 25 | 12 | 82 |

| 4 | Triethylamine (1.5) | Acetonitrile | 25 | 8 | 88 |

| 5 | Triethylamine (1.5) | Acetonitrile | 50 | 4 | 85 |

| 6 | Triethylamine (1.5) & PTC (0.1) | Acetonitrile | 25 | 5 | 92 |

Systematic optimization, as illustrated above, is key to developing robust and efficient synthetic protocols.

Spectroscopic and Chromatographic Methods for Compound Characterization

The structural elucidation and purity assessment of this compound and its analogues rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides characteristic signals for the different parts of the molecule. The thiophene ring protons typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons on the pyrrolidine ring would be found in the aliphatic region, with the proton attached to the carbon bearing the hydroxyl group (CH-OH) appearing at a distinct chemical shift. The O-H and any N-H protons would appear as broad singlets that can be exchanged with D₂O.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the four carbons of the thiophene ring and the carbons of the pyrrolidin-3-ol moiety.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron-impact mass spectra of 2-thiophenesulfonyl derivatives show characteristic fragmentation patterns, which can help confirm the structure. researchgate.net High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The sulfonamide group exhibits characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The O-H stretch from the alcohol group would appear as a broad band around 3500-3200 cm⁻¹.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the final compound and for monitoring reaction progress. nih.govwu.ac.th For sulfonamides, reversed-phase HPLC is commonly used, often with a C18 column. nih.gov A typical mobile phase would consist of a gradient mixture of acetonitrile and water or methanol (B129727) and water, sometimes with an acid modifier like acetic acid. nih.govmdpi.com Detection is frequently performed using a UV or diode-array detector (DAD). mdpi.comimeko.info The retention time and peak purity are used to confirm the identity and homogeneity of the synthesized compound.

The table below summarizes the expected spectroscopic data for the parent compound.

Table 3: Typical Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Thiophene Protons | Multiplets between δ 7.0-8.0 ppm |

| Pyrrolidine Protons | Multiplets between δ 2.0-4.0 ppm | |

| -CHOH- Proton | Distinct signal, likely δ > 4.0 ppm | |

| -OH Proton | Broad singlet, D₂O exchangeable | |

| IR (cm⁻¹) | O-H Stretch | ~3400 (broad) |

| C-H (Thiophene) | ~3100 | |

| S=O Asymmetric Stretch | ~1350 | |

| S=O Symmetric Stretch | ~1170 | |

| MS | Molecular Ion Peak | [M]+ corresponding to C₈H₁₁NO₃S₂ |

Advanced Spectroscopic and Spectrometric Characterization of 1 Thiophen 2 Ylsulfonyl Pyrrolidin 3 Ol

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Detailed experimental NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol, are not available in the public domain. Structural confirmation through NMR requires specific experimental spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A specific, experimentally determined ¹H NMR spectrum for this compound is not available. An analysis would typically involve the assignment of protons on the thiophene (B33073) ring, the pyrrolidine (B122466) ring, and the hydroxyl group, providing insights into the electronic environment and connectivity of these protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

An experimentally acquired ¹³C NMR spectrum for this compound could not be found. This analysis would be crucial for identifying all unique carbon environments within the molecule, including those in the thiophene and pyrrolidine rings.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Specific 2D NMR data (COSY, HSQC, HMBC, NOESY) for this compound are not present in the available literature. These techniques are essential for unambiguously assigning proton and carbon signals and confirming the detailed molecular structure through correlations between nuclei.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

While the molecular formula is known to be C₈H₁₁NO₃S₂, specific experimental HRMS data that would confirm this elemental composition with high accuracy is not available. Such data would provide a precise mass measurement, which is a key component of structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound is not available. An IR analysis would be used to identify characteristic absorption bands corresponding to the functional groups present, such as the O-H stretch of the alcohol, the S=O stretches of the sulfonyl group, and various C-H and C-S bonds of the thiophene and pyrrolidine rings.

Exploration of Biological Activities and Pharmacological Potential

Enzyme Inhibition Studies

Currently, there are no publicly available studies evaluating the inhibitory activity of 1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol against any enzyme targets.

Evaluation as Potential Inhibitors of Bacterial Quorum Sensing Systems (e.g., LuxR/HapR homologs)

While numerous studies have focused on thiophenesulfonamide derivatives as inhibitors of LuxR/HapR homologs in pathogenic Vibrio species, none of these investigations have specifically reported on this compound. nih.govresearchgate.netbiorxiv.org Research in this area has identified other compounds with a thiophenesulfonamide core that can disrupt quorum sensing, a key communication pathway that regulates virulence in many bacteria. nih.govresearchgate.netbiorxiv.org However, the specific pyrrolidin-3-ol substitution makes this compound a unique molecule for which no data exists.

Investigation of Other Relevant Enzyme Targets (e.g., Dihydrofolate Reductase, Carbonic Anhydrase)

A literature search yielded no information on the evaluation of this compound as an inhibitor of dihydrofolate reductase or carbonic anhydrase. These enzymes are important targets for various antimicrobial and therapeutic agents, but this specific compound has not been assessed for its activity against them.

Receptor Binding Assays

There is no information available in the scientific literature regarding receptor binding assays conducted with this compound. Such assays are crucial for understanding the mechanism of action of a compound and identifying its molecular targets, but this work has not been published for the specified molecule.

Modulation of Cellular Pathways

Consistent with the lack of data in the previous sections, there are no reports on the ability of this compound to modulate any cellular pathways.

Screening for Inhibition of Specific Bacterial Virulence Factors

Although related thiophenesulfonamides have been shown to inhibit virulence factors in pathogenic bacteria as a consequence of quorum sensing inhibition, no studies have specifically screened this compound for such activity. nih.govresearchgate.netbiorxiv.org

Assessment of Effects on Biofilm Formation

Similarly, there is no published research assessing the effects of this compound on biofilm formation. While other sulfur-containing compounds like thiophenones have demonstrated the ability to inhibit biofilm formation in bacteria such as Staphylococcus epidermidis, this specific compound remains uninvestigated. nih.gov

Phenotypic Screening in Model Biological Systems (e.g., bacterial growth inhibition, fungal growth inhibition)

(Content pending future research)

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substitutions on the Thiophene (B33073) Ring on Biological Activity

Research on various thiophene derivatives has demonstrated that the introduction of different substituents can lead to a wide range of biological responses, including antimicrobial, anti-inflammatory, and anticancer activities. nih.gov For instance, in a study on thiophene derivatives as antimicrobial agents, the position and nature of substituents on the thiophene ring were found to be critical for activity. Substitution at the amide of position 2 of the thiophene ring with a 4-chlorophenyl group resulted in a more potent compound in some derivatives. frontiersin.org

In the case of thiophenesulfonamides investigated as inhibitors of malarial and mammalian cyclin-dependent protein kinases, specific substitution patterns were key to their potency and selectivity. nih.gov One notable subclass, bromohydrosulfonylacetamides, exhibited high specificity for the malarial enzyme Pfmrk with IC50 values in the sub-micromolar range. nih.gov This highlights that even subtle changes, such as the addition of a halogen atom, can significantly enhance biological efficacy.

The following table summarizes the impact of thiophene ring substitutions on the biological activity of analogous compounds.

| Compound Series | Substitution on Thiophene Ring | Biological Activity | Reference |

| Thiophene carboxamides | 4-chlorophenyl at position 2 amide | Increased antibacterial potency | frontiersin.org |

| Thiophenesulfonamides | Bromohydrosulfonylacetamide moiety | Specific inhibition of Pfmrk (IC50 < 1µM) | nih.gov |

| Benzo[b]thiophene-2-sulfonamides | Varied substituents | Inhibition of human chymase (IC50 = 56 nM for TY-51076) | nih.gov |

These findings suggest that for 1-(thiophen-2-ylsulfonyl)pyrrolidin-3-ol, strategic substitution on the thiophene ring could be a viable approach to modulate its biological profile. Introducing small, electron-withdrawing groups or lipophilic moieties could enhance target binding and cellular permeability.

Influence of Pyrrolidine (B122466) Ring Substituents on Biological Activity

The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its three-dimensional structure which allows for the precise spatial arrangement of functional groups. nih.govresearchgate.net Substituents on the pyrrolidine ring can significantly affect the molecule's conformation, basicity, and interactions with biological targets. nih.gov

In a series of pyrrolidine sulfonamides developed as glycine (B1666218) transporter 1 (GlyT1) inhibitors, substitutions at the 3-position of the pyrrolidine ring had a pronounced effect on potency. For example, fluorophenyl substituents at this position conferred better in vitro potency compared to an unsubstituted phenyl ring. nih.gov This indicates that both the nature and position of the substituent are critical for activity.

Furthermore, studies on anticonvulsant pyrrolidine-2,5-diones revealed that the activity was strongly influenced by the substituent at the 3-position. A non-aromatic sec-butyl group at this position, for instance, had a positive effect on the anticonvulsant activity. nih.gov

The table below illustrates the influence of pyrrolidine ring substituents in related compound classes.

| Compound Series | Substitution on Pyrrolidine Ring | Biological Activity | Reference |

| Pyrrolidine sulfonamides | Fluorophenyl at C3 | Enhanced GlyT1 inhibitory potency | nih.gov |

| Pyrrolidine-2,5-diones | sec-butyl at C3 | Positive effect on anticonvulsant activity | nih.gov |

| Polyhydroxylated pyrrolidines | Varied hydroxyl group orientations | Dual inhibition of α-glucosidase and aldose reductase | nih.gov |

Stereochemical Effects on Biological Activity

The biological activity of enantiomers can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even produce adverse effects. This stereoselectivity is a common phenomenon in drug action and has been documented for numerous pyrrolidine-containing compounds. nih.gov The different spatial orientation of substituents in different stereoisomers can lead to distinct binding modes with enantioselective proteins. nih.gov

For instance, in the investigation of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry plays a pivotal role in their biological action, potentially through stereoselective uptake or target binding. nih.gov

The following table provides examples of the importance of stereochemistry in the biological activity of related compounds.

| Compound | Stereochemistry | Biological Activity | Reference |

| 3-Br-acivicin and derivatives | (5S, αS) isomers | Significant antiplasmodial activity | nih.gov |

| Pyrrolidine derivatives | (S)-configuration | Potent CXCR4 receptor antagonists | nih.gov |

Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit different biological activities. A thorough investigation would require the separation of these enantiomers and their individual biological evaluation to determine the eutomer (the more active enantiomer).

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The pyrrolidine ring is not planar and can adopt various puckered conformations, often referred to as "pseudorotation". nih.govresearchgate.net The preferred conformation is influenced by the nature and position of its substituents, which in turn affects the spatial orientation of these substituents and their ability to interact with a biological target.

The sulfonamide linkage in this compound also introduces a degree of conformational flexibility. The rotational barriers around the S-N and S-C bonds will influence the relative orientation of the thiophene and pyrrolidine rings. Computational modeling and experimental techniques, such as NMR spectroscopy, can be employed to determine the preferred low-energy conformers.

A study on N-substituted piperidines and pyrrolidines highlighted the importance of conformational analysis in understanding their structure-property relationships. The comparison of computed and experimental NMR chemical shifts helped in elucidating the preferred conformations in solution. researchgate.net Such analyses can reveal key intramolecular interactions, like weak hydrogen bonds, that stabilize certain conformations and may be relevant for biological activity. researchgate.net

Understanding the conformational preferences of this compound is essential for designing analogs with improved biological profiles. By locking the molecule into a bioactive conformation through strategic modifications, it may be possible to enhance its potency and selectivity.

Strategic Modifications for Enhanced Potency and Selectivity

Based on the SAR and SPR insights gathered from analogous compounds, several strategic modifications can be proposed to enhance the potency and selectivity of this compound.

Modifications on the Thiophene Ring:

Introduction of Halogens: The addition of bromine or chlorine to the thiophene ring has been shown to be well-tolerated in some thiophenesulfonamide inhibitors and in some cases can enhance activity. nih.gov

Addition of Small Alkyl or Aryl Groups: Introducing small alkyl or aryl substituents could modulate lipophilicity and potentially lead to new, favorable interactions with the target protein.

Modifications on the Pyrrolidine Ring:

Derivatization of the 3-hydroxyl group: Converting the hydroxyl group into an ester, ether, or other functional group could alter the compound's polarity and hydrogen bonding capabilities, potentially improving cell permeability and target engagement.

Introduction of substituents at other positions: Adding substituents at the 2, 4, or 5-positions of the pyrrolidine ring could be used to probe the steric and electronic requirements of the binding site and to lock the ring into a more favorable conformation. nih.gov

Stereochemical Control:

Enantioselective Synthesis: The synthesis of the individual (R)- and (S)-enantiomers is crucial to identify the more active isomer and to develop a more selective and potentially safer drug candidate. nih.gov

The following table outlines potential strategic modifications and their expected impact.

| Molecular Scaffold | Proposed Modification | Rationale for Enhanced Potency/Selectivity |

| Thiophene Ring | Introduction of halogens (e.g., Br, Cl) | May enhance binding affinity and specificity. nih.gov |

| Pyrrolidine Ring | Esterification/etherification of the 3-OH group | Modulates polarity and hydrogen bonding potential. |

| Pyrrolidine Ring | Introduction of substituents at C2, C4, or C5 | Probes binding site and influences ring conformation. nih.gov |

| Entire Molecule | Enantioselective synthesis | Isolates the more active enantiomer (eutomer). nih.gov |

By systematically applying these modifications and evaluating the resulting biological activity, a comprehensive SAR profile for this class of compounds can be established, paving the way for the development of more potent and selective therapeutic agents.

Mechanistic Studies and Target Interaction Analysis

Identification of Specific Biological Targets

The primary biological target for the inhibitory action of thiophenesulfonamides is the family of LuxR/HapR transcription factors. nih.gov These proteins are highly conserved among Vibrio species and act as master regulators of gene expression. nih.govresearchgate.net The efficacy of thiophenesulfonamide inhibitors, such as PTSP, has been shown to be dependent on the amino acid sequence within the putative ligand-binding pocket of the LuxR homologs. nih.govnih.gov

In silico modeling and reverse genetics experiments have pinpointed specific amino acid residues that are critical for the inhibitory activity. For example, substitutions at positions F75Y and C170F in the SmcR protein (a LuxR homolog in Vibrio vulnificus) were found to be sufficient to eliminate the inhibitory effect of PTSP. nih.gov This highlights the specificity of the interaction between the thiophenesulfonamide scaffold and the LuxR-type proteins.

The table below summarizes the inhibitory activity of a key thiophenesulfonamide, PTSP, against LuxR homologs in different Vibrio species.

| Vibrio Species | LuxR Homolog | PTSP Inhibition Efficacy |

| V. vulnificus | SmcR | Most effective |

| V. campbellii | LuxR | Effective |

| V. parahaemolyticus | OpaR | Effective |

| V. coralliilyticus | VcpR | Moderately effective |

| V. cholerae | HapR | Not effective |

This table illustrates the variable efficacy of PTSP against different LuxR homologs, underscoring the importance of the amino acid composition in the binding pocket for inhibitor activity. nih.gov

Allosteric Modulation versus Orthosteric Binding Mechanisms

The distinction between allosteric and orthosteric binding is crucial in drug design. Orthosteric ligands bind to the same site as the endogenous substrate or ligand (the active site), directly competing with it. nih.gov In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the activity of the protein without directly blocking the active site. nih.govnih.gov

For thiophenesulfonamides, the available research points towards binding within a "putative ligand-binding pocket" of LuxR-type proteins. researchgate.netnih.govnih.gov While this terminology often implies an orthosteric interaction, the current literature on these specific compounds does not definitively rule out an allosteric mechanism. The high degree of specificity and the impact of single amino acid substitutions on inhibitory efficacy are consistent with a well-defined binding site interaction. nih.gov However, without co-crystal structures or more detailed biophysical studies, it is challenging to conclusively define the binding as strictly orthosteric or allosteric. Allosteric modulators can offer advantages such as higher receptor subtype specificity and a "ceiling effect" on their modulatory action. nih.govfrontiersin.org

Investigation of Ligand-Receptor Dynamics

The dynamic interplay between a ligand and its receptor is fundamental to its biological effect. For nuclear receptors, ligand binding can induce conformational changes that are critical for transcriptional regulation. nih.gov The efficacy of a ligand is not solely determined by its binding affinity but also by the specific conformational dynamics it induces in the receptor. nih.gov

In the context of thiophenesulfonamides and LuxR-type proteins, the variation in inhibitory efficacy across different Vibrio species suggests a nuanced ligand-receptor interaction. nih.gov The resistance of V. cholerae's HapR to thiophenesulfonamide inhibition, despite high sequence homology with sensitive LuxR homologs, points to subtle but critical differences in the binding pocket that likely alter the ligand-receptor dynamics. nih.gov In silico modeling has been used to distinguish the most potent thiophenesulfonamides, indicating that specific structural features of the inhibitors drive effective binding. nih.gov Further studies employing techniques such as molecular dynamics simulations could provide a more detailed understanding of the dynamic coupling between thiophenesulfonamides and their LuxR targets, potentially revealing the allosteric signaling pathways that govern their inhibitory activity. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking simulations have been a key tool in identifying and characterizing the binding of 1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol to various protein targets. These studies have been particularly insightful in the context of drug discovery, offering predictions of binding affinities and interaction patterns that guide further experimental validation.

Prediction of Binding Pockets and Key Interactions

Computational docking studies have successfully predicted the binding pockets for thiophenesulfonamide derivatives, a class of compounds to which this compound belongs, within various target proteins. For instance, in silico modeling has been used to accurately predict the binding pocket of quorum sensing master transcription factor LuxR homologs in Vibrio species. biorxiv.org The efficacy of inhibitors is largely driven by the conservation of amino acids within this binding pocket. biorxiv.org While specific studies on this compound are not detailed, the principles from related compounds suggest that the thiophene (B33073) and sulfonamide moieties are critical for anchoring the ligand within the target's binding site through a network of hydrogen bonds and hydrophobic interactions.

Analysis of Ligand Conformational Preferences within Binding Sites

The conformational flexibility of the pyrrolidin-3-ol ring is a crucial determinant of its binding affinity. Molecular docking simulations allow for the exploration of various low-energy conformations of the molecule within the confines of a protein's active site. This analysis helps in understanding how the compound adapts its shape to fit the binding pocket, thereby maximizing its interactions with key residues. The orientation of the thiophene ring and the sulfonyl group relative to the pyrrolidine (B122466) core has been shown to be a significant factor in the bioactivity of related molecules.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations have been employed to study the dynamic behavior of ligand-protein complexes over time. These simulations provide valuable insights into the stability of the binding and any conformational changes that may occur in both the ligand and the target protein upon binding. MD studies on related systems have been used to assess the stability of ligand-bound structures, often showing that dynamic stability is achieved within nanoseconds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to series of thiophene derivatives to predict their biological activity based on their physicochemical properties. nih.gov For various thiophene-containing compounds, QSAR models have identified key molecular descriptors that correlate with their antitumor activity. nih.gov Important properties often include molecular volume, the sum of hydrophobic surfaces, and the presence of ionizable groups. nih.gov Although a specific QSAR model for this compound has not been detailed, these general findings for thiophene amides and quinolones suggest which molecular features are likely important for its biological function. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies have been pivotal in the development of thiophenesulfonamide inhibitors. biorxiv.org Structure-based design, which relies on the three-dimensional structure of the target protein, has enabled the discovery of novel inhibitors by designing molecules that fit the binding pocket. nih.gov In cases where the target structure is unknown, ligand-based approaches, which utilize the knowledge of known active molecules, have been employed. The synthesis of panels of thiophenesulfonamide compounds to explore structure-activity relationships is a testament to these design strategies. biorxiv.orgnih.gov

Future Research Directions and Translational Potential

Design of Next-Generation Analogues

The development of next-generation analogues of 1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol would be a logical first step to explore and optimize its potential therapeutic activities. Structure-activity relationship (SAR) studies would be central to this effort, systematically modifying the core structure to identify key pharmacophoric features. For instance, analogues of the related thiophenesulfonamides have been synthesized to probe their effects on quorum sensing in Vibrio species. biorxiv.orgresearchgate.net A similar approach could be applied here, creating a library of derivatives to screen for various biological activities.

Key modifications could include:

Substitution on the thiophene (B33073) ring: Introducing various substituents (e.g., halogens, alkyl groups, aryl groups) at different positions on the thiophene ring could modulate electronic properties and steric interactions with biological targets. The molecule Qstatin (1-((5-bromothiophen-2-yl)sulfonyl)-1H-pyrazole), a potent quorum sensing inhibitor, highlights the importance of substitution on the thiophene ring. biorxiv.orgbiorxiv.org

Modification of the pyrrolidine (B122466) ring: Altering the stereochemistry of the hydroxyl group or replacing it with other functional groups (e.g., amines, esters) could influence binding affinity and selectivity.

Scaffold hopping: Replacing the pyrrolidine or thiophene rings with other heterocyclic systems could lead to the discovery of novel scaffolds with improved properties.

Exploration of Novel Biological Targets

The structural components of this compound suggest several potential biological targets. Thiophenesulfonamide-containing molecules have demonstrated potent inhibitory effects on LuxR-type proteins, which are master regulators of quorum sensing in pathogenic Vibrio species. biorxiv.orgresearchgate.net This suggests that this compound and its analogues could be investigated as potential anti-infective agents targeting bacterial communication.

Furthermore, derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have shown promise as antiseizure and antinociceptive agents, potentially by interacting with neuronal voltage-sensitive sodium channels. mdpi.com This indicates that the pyrrolidine scaffold may confer activity against central nervous system targets. Additionally, compounds with a 2-(thiophen-2-yl)acetic acid scaffold have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target in cancer and inflammation therapy. nih.gov

Future research should therefore involve broad biological screening of this compound against a panel of targets, including but not limited to:

Bacterial quorum sensing regulators

Ion channels in the central nervous system

Enzymes involved in inflammatory pathways

Integration with Combinatorial Chemistry Approaches

To efficiently explore the chemical space around this compound, combinatorial chemistry approaches could be employed. By creating large, diverse libraries of related compounds, high-throughput screening can be utilized to rapidly identify hits against various biological targets. This strategy has been successfully used to identify novel inhibitors for a wide range of therapeutic targets. The synthesis of a panel of 50 thiophenesulfonamide compounds to examine structure-activity relationships exemplifies a focused combinatorial approach. biorxiv.orgresearchgate.net

Potential for Derivatization towards Prodrug Strategies

The physicochemical properties of a drug candidate, such as solubility and permeability, are critical for its oral bioavailability. nih.gov Should this compound exhibit promising biological activity but poor pharmacokinetic properties, prodrug strategies could be employed. nih.gov The hydroxyl group on the pyrrolidine ring is an ideal handle for derivatization to create ester, carbonate, or phosphate (B84403) prodrugs. These modifications can enhance the molecule's ability to cross cell membranes, with subsequent cleavage in vivo to release the active parent compound. Proactive consideration of prodrug strategies in the early phases of drug discovery can be a time- and cost-effective approach to overcoming potential delivery challenges. nih.gov

Application in Chemical Probe Development for Biological Systems

Chemical probes are essential tools for studying the function of biological targets in their native environment. If this compound or one of its analogues is found to be a potent and selective inhibitor of a particular target, it could be further developed into a chemical probe. This would involve attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to a non-essential position on the compound. Such probes would be invaluable for target validation, imaging studies, and proteomic profiling to understand the compound's mechanism of action and identify off-target effects.

Q & A

Q. What are the optimized synthetic routes for 1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of pyrrolidin-3-ol derivatives with thiophene-2-sulfonyl chloride. Key steps include controlling reaction temperature (e.g., 0–5°C for sulfonylation to minimize side reactions) and using aprotic solvents like dichloromethane. Post-synthesis purification via recrystallization (e.g., methanol) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product . Variations in oxidizing agents (e.g., KMnO₄ vs. CrO₃) may alter regioselectivity or introduce by-products, necessitating careful optimization .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Combined spectroscopic methods are essential:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene sulfonyl group at pyrrolidine N-position and hydroxyl at C3).

- HRMS : For molecular ion verification (expected [M+H]⁺ ~284 g/mol).

- FT-IR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3400 cm⁻¹ (O-H) validate functional groups .

Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity for biological testing .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize in vitro assays targeting sulfonamide-sensitive systems:

- Enzyme inhibition : Test against carbonic anhydrase or metalloproteases (common sulfonamide targets) using fluorometric assays.

- Receptor binding : Screen for GPCR interactions (e.g., dopamine or serotonin receptors) via radioligand displacement assays .

Dose-response curves (1–100 µM) and positive controls (e.g., acetazolamide for carbonic anhydrase) are critical for validating activity .

Advanced Research Questions

Q. How can contradictory data on sulfonamide reactivity in this compound be resolved?

Discrepancies in reactivity (e.g., unexpected by-products during sulfonylation) may arise from:

- Steric hindrance : The thiophene ring’s bulkiness may slow sulfonamide formation. Use kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation .

- pH sensitivity : The hydroxyl group at C3 can act as a nucleophile under basic conditions. Conduct reactions at controlled pH (5–7) to suppress competing pathways . Computational modeling (DFT) of transition states may further clarify mechanistic bottlenecks .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

Modify vulnerable sites identified via microsomal stability assays:

Q. How does the thiophene sulfonyl group influence structure-activity relationships (SAR) in related analogs?

Comparative SAR studies reveal:

- Electron-deficient thiophenes (e.g., 5-bromo substitution) enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX), improving IC₅₀ values by 2–3 fold .

- Sulfonyl linker flexibility : Replacing the sulfonyl group with carbonyl reduces steric constraints but diminishes target affinity, as shown in molecular docking studies .

Q. What advanced techniques resolve crystallinity issues in formulation studies?

For amorphous solid dispersions:

Q. How can researchers address off-target effects in in vivo toxicity profiling?

Employ multi-omics approaches:

- Transcriptomics : RNA-seq of liver/kidney tissues to identify dysregulated pathways (e.g., oxidative stress response).

- Metabolomics : LC-MS-based profiling to detect accumulation of toxic intermediates (e.g., sulfonic acid derivatives) . Dose-ranging studies (10–100 mg/kg) in rodents with histopathology correlation are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。